An In-depth Technical Guide to Ethyl 1,3-Benzoxazole-6-carboxylate: Structure, Properties, and Potential Applications
An In-depth Technical Guide to Ethyl 1,3-Benzoxazole-6-carboxylate: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1] Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to a broad spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2][3] This technical guide provides a comprehensive overview of a specific derivative, ethyl 1,3-benzoxazole-6-carboxylate, focusing on its chemical structure, physicochemical properties, a plausible synthetic route, and its potential within the broader context of benzoxazole pharmacology.
Chemical Structure and Identification
Ethyl 1,3-benzoxazole-6-carboxylate is an aromatic heterocyclic compound. The core of the molecule is a bicyclic system where a benzene ring is fused to an oxazole ring. An ethyl carboxylate group is attached at the 6-position of the benzoxazole ring system.
Figure 1: Chemical structure of Ethyl 1,3-benzoxazole-6-carboxylate.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | ethyl 1,3-benzoxazole-6-carboxylate |
| CAS Number | 1355171-03-7[1] |
| Molecular Formula | C₁₀H₉NO₃ |
| Molecular Weight | 191.19 g/mol |
| SMILES | CCOC(=O)c1ccc2c(c1)ocn2 |
Physicochemical and Spectroscopic Properties
While specific experimental data for ethyl 1,3-benzoxazole-6-carboxylate is not widely published, its properties can be inferred from data on closely related analogues and general knowledge of the benzoxazole class. The compound is expected to be a solid at room temperature.[4]
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Information |
| Physical State | Solid[4] |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural confirmation of ethyl 1,3-benzoxazole-6-carboxylate. Below are the expected spectral characteristics based on the analysis of similar compounds.[5][6]
2.1.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoxazole ring, the methylene and methyl protons of the ethyl ester group, and the proton at the 2-position of the oxazole ring.
Table 3: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H2 (oxazole ring) | ~8.5 - 9.0 | s |
| Aromatic-H | ~7.8 - 8.3 | m |
| -O-CH₂-CH₃ | ~4.3 - 4.5 | q |
| -O-CH₂-CH₃ | ~1.3 - 1.5 | t |
2.1.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
Table 4: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (ester) | ~165 |
| C2 (oxazole ring) | ~150 - 155 |
| Aromatic/Heterocyclic Quaternary Cs | ~140 - 150 |
| Aromatic CHs | ~110 - 130 |
| -O-CH₂- | ~61 |
| -CH₃ | ~14 |
2.1.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 5: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=O stretch (ester) | ~1710 - 1730 |
| C=N stretch (oxazole) | ~1640 - 1660 |
| C-O-C stretch | ~1200 - 1300 |
| Aromatic C-H stretch | ~3000 - 3100 |
2.1.4. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z = 191.
Synthesis of Ethyl 1,3-benzoxazole-6-carboxylate
A plausible and efficient method for the synthesis of ethyl 1,3-benzoxazole-6-carboxylate involves the cyclocondensation of an ortho-aminophenol derivative with an orthoester.[7] The key starting material for this synthesis is ethyl 4-amino-3-hydroxybenzoate.[5]
Figure 2: Proposed synthetic pathway for Ethyl 1,3-benzoxazole-6-carboxylate.
Experimental Protocol: A Proposed Method
The following protocol is a generalized procedure based on established methods for benzoxazole synthesis.[8][9] Optimization of reaction conditions may be necessary to achieve high yields.
Step 1: Synthesis of the Precursor, Ethyl 4-amino-3-hydroxybenzoate
This precursor can be synthesized from commercially available starting materials, such as 4-amino-3-nitrobenzoic acid, through esterification followed by reduction of the nitro group.
Step 2: Cyclocondensation to form Ethyl 1,3-benzoxazole-6-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4-amino-3-hydroxybenzoate (1 equivalent) in an excess of triethyl orthoformate (which can also act as the solvent).
-
Catalyst Addition: Add a catalytic amount of a Brønsted acid, such as p-toluenesulfonic acid (p-TsOH).[8]
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the excess triethyl orthoformate under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by column chromatography on silica gel.
Biological Activity and Potential Applications
While specific biological studies on ethyl 1,3-benzoxazole-6-carboxylate are limited in the public domain, the broader class of benzoxazole derivatives has been extensively investigated for a variety of therapeutic applications.[2][3]
The benzoxazole nucleus is considered a "privileged scaffold" because of its ability to interact with a wide range of biological targets.[1] This is attributed to its rigid, planar structure and the presence of hydrogen bond donors and acceptors.
Potential areas of pharmacological interest for ethyl 1,3-benzoxazole-6-carboxylate and its derivatives include:
-
Antimicrobial Activity: Many benzoxazole derivatives have demonstrated potent activity against a range of bacteria and fungi.[10]
-
Anticancer Activity: The benzoxazole core is present in several compounds with demonstrated antiproliferative effects against various cancer cell lines.[2]
-
Anti-inflammatory and Analgesic Activity: Certain substituted benzoxazoles have shown promise as anti-inflammatory and analgesic agents.[3]
The ethyl ester moiety at the 6-position of the benzoxazole ring in the title compound provides a handle for further chemical modification. This allows for the generation of a library of related compounds for structure-activity relationship (SAR) studies, which is a cornerstone of modern drug discovery. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other derivatives.
Figure 3: Logical workflow for exploring the therapeutic potential of the ethyl 1,3-benzoxazole-6-carboxylate scaffold.
Conclusion
Ethyl 1,3-benzoxazole-6-carboxylate is a valuable heterocyclic compound that holds promise as a building block in medicinal chemistry and drug discovery. While detailed experimental data on this specific molecule is not extensively available, its structural features and the known activities of the benzoxazole class suggest significant potential for the development of novel therapeutic agents. The synthetic route is accessible, and the ester functionality provides a versatile point for derivatization. Further investigation into the synthesis, characterization, and biological evaluation of ethyl 1,3-benzoxazole-6-carboxylate and its analogues is warranted to fully explore its therapeutic potential.
References
- 1. eontrading.uk [eontrading.uk]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl 2-ethyl-1,3-benzoxazole-6-carboxylate | CymitQuimica [cymitquimica.com]
- 5. Ethyl 4-amino-3-hydroxybenzoate | C9H11NO3 | CID 12784565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. repositorium.uminho.pt [repositorium.uminho.pt]
- 10. researchgate.net [researchgate.net]
